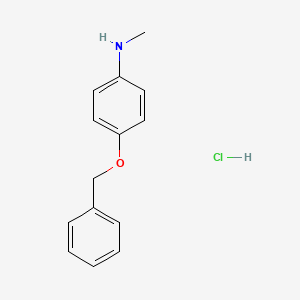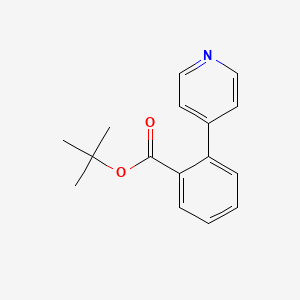
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
説明
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is likely a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 4-(2-Bromoethyl) substituent suggests that there is a bromoethyl group attached to the 4th position of the triazole ring.
科学的研究の応用
Pharmaceutical Development and Biological Activities
Triazoles, including 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide derivatives, have been extensively studied for their potential in drug development due to their broad range of biological activities. Notable findings include:
Diverse Biological Activities
Triazole compounds have been identified as having anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for significant bioactivity against various diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). This underscores the potential of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide derivatives in contributing to the pharmaceutical arsenal against a range of conditions.
Synthesis and Application in Drug Discovery
The synthesis of 1,2,4-triazole derivatives, including those related to 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, has been a focus of research due to their promising pharmacological significance. These compounds are present in various pharmaceuticals and are used in drug discovery studies targeting cancer, microbial infections, and other diseases (Nasri et al., 2021).
Material Science and Engineering Applications
- Corrosion Inhibition: Triazole derivatives, including those structurally related to 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, have been evaluated for their effectiveness as corrosion inhibitors for metals and alloys. These compounds offer environmentally friendly and efficient solutions for protecting industrial materials against corrosion, highlighting their potential in materials science and engineering (Hrimla et al., 2021).
Environmental Applications
- CO2 Capture and Conversion: Nitrogen-doped porous polymers, including those based on triazole derivatives, have shown promise in CO2 capture and conversion. These materials offer sustainable and efficient methods for addressing the challenge of rising CO2 levels in the atmosphere, providing a pathway toward mitigating climate change impacts (Mukhtar et al., 2020).
特性
IUPAC Name |
4-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-1-2-8-3-6-7-4-8;/h3-4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIPWLLQMFDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



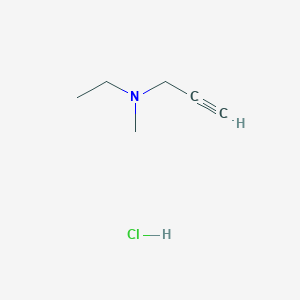
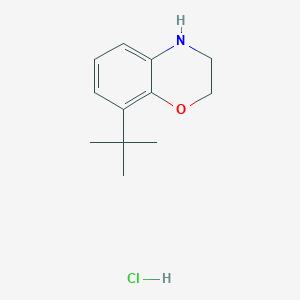
![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)


![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
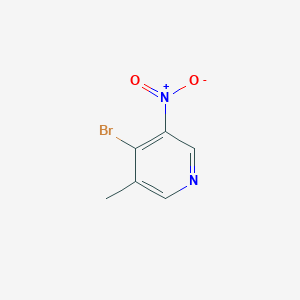


![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)
